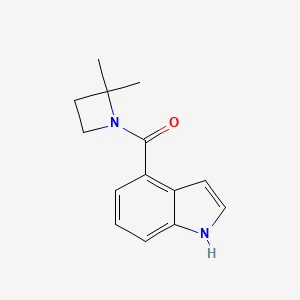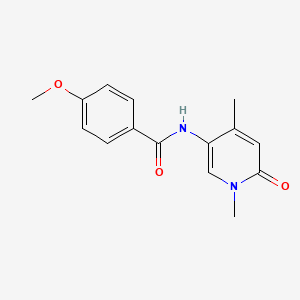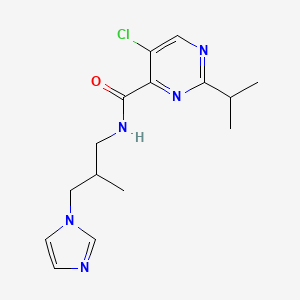
(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-Alzheimer's effects by inhibiting specific enzymes and pathways involved in these diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone has various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce the levels of amyloid-beta peptides in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have a low toxicity profile. However, one of the significant limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research on (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone. One of the significant directions is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Future studies could also focus on improving the solubility of this compound to make it more accessible for lab experiments. Finally, more preclinical and clinical studies are needed to determine the safety and efficacy of this compound as a potential treatment for cancer and Alzheimer's disease.
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. While more research is needed to fully understand the potential of this compound, the current findings suggest that it may have promising applications in the development of anti-cancer and anti-Alzheimer's drugs.
Métodos De Síntesis
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone involves the reaction of 1H-indole-4-carbaldehyde with (S)-2,2-dimethylazetidine and subsequent reduction with sodium borohydride. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the development of anti-cancer drugs. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-4-3-5-12-10(11)6-8-15-12/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNCQMYRAASQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=C3C=CNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
